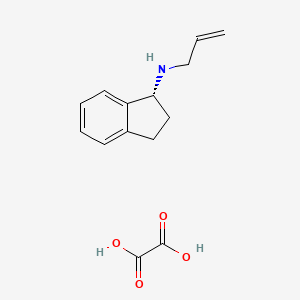

(R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate

Description

The exact mass of the compound this compound is 263.11575802 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxalic acid;(1R)-N-prop-2-enyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.C2H2O4/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;3-1(4)2(5)6/h2-6,12-13H,1,7-9H2;(H,3,4)(H,5,6)/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFWCWSROCOLAN-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1CCC2=CC=CC=C12.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN[C@@H]1CCC2=CC=CC=C12.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166392-43-3 | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-N-2-propen-1-yl-, (1R)-, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1166392-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for R N Allyl 2,3 Dihydro 1h Inden 1 Amine Oxalate

Asymmetric Approaches to 2,3-dihydro-1H-inden-1-amine Derivatives

The direct synthesis of a single enantiomer, such as (R)-2,3-dihydro-1H-inden-1-amine, is a highly efficient strategy that avoids the loss of 50% of the material inherent in resolution processes. wikipedia.org These asymmetric methods typically involve the use of chiral catalysts or biocatalysts to control the stereochemical outcome of the reaction.

Chiral Catalyst-Mediated Enantioselective Reductions of Indenones

One of the most effective methods for establishing the chiral center in 1-aminoindane derivatives is the asymmetric reduction of the corresponding prochiral ketone, 1-indanone (B140024). This transformation is frequently accomplished using borane (B79455) reducing agents in the presence of a chiral catalyst. Oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, are particularly well-suited for this purpose. nih.govmdpi.comnih.gov

The CBS catalyst, generated in situ from a chiral amino alcohol and borane, coordinates to the carbonyl group of the 1-indanone. mdpi.comnih.gov This coordination creates a sterically defined environment that directs the hydride delivery from the borane reagent to one face of the ketone, leading to the formation of the corresponding (R)- or (S)-1-indanol with high enantioselectivity. The resulting enantiomerically enriched alcohol can then be converted to the target amine through subsequent functional group manipulations, such as conversion to an azide (B81097) followed by reduction, or through a Mitsunobu reaction. The predictability and high degree of stereocontrol offered by these catalysts make this a powerful approach for accessing specific enantiomers of indane derivatives. mdpi.com

| Catalyst Type | Precursor | Key Features |

| Oxazaborolidine (CBS) | Chiral amino alcohols (e.g., (S)-valinol) and borane | High enantioselectivity, predictable stereochemistry, applicable to a wide range of ketones. nih.govnih.gov |

| Chiral Phosphoric Acids | BINOL-derived structures | Can catalyze asymmetric reductions and aminations. |

| Transition Metal Complexes | Ruthenium or Iridium with chiral ligands | Used in asymmetric hydrogenation of imines or enamines. mdpi.com |

Asymmetric Amination Strategies for Indane Scaffolds

Asymmetric amination provides a more direct route to chiral amines from carbonyl compounds. rsc.org Catalytic asymmetric reductive amination is a prominent strategy where a ketone, such as 1-indanone, reacts with an ammonia (B1221849) source to form an intermediate imine. This imine is then reduced in situ by a chiral catalyst system, yielding the enantiomerically enriched amine. mdpi.comnih.gov Chiral borophosphates derived from SPINOL have been shown to be effective catalysts for the asymmetric reductive amination of ketones with pinacolborane, offering good to excellent yields and enantioselectivities. nih.gov

Another approach involves the use of chiral reagents, such as tert-butanesulfinamide, which can react with 1-indanone to form a sulfinylimine. yale.edu Subsequent diastereoselective reduction of this intermediate and removal of the chiral auxiliary affords the desired chiral primary amine with high optical purity. This method is widely used in both academic and industrial settings for the synthesis of a diverse array of chiral amines. yale.edu

Enzymatic Biocatalytic Pathways for Chiral Indane-Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure amines. nih.govnih.govresearchgate.net Enzymes operate under mild conditions and exhibit high stereoselectivity, making them ideal for pharmaceutical synthesis. researchgate.net

Transaminases, particularly ω-transaminases (ω-TAs), are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov In this process, an ω-TA catalyzes the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor (1-indanone). The high stereoselectivity of the enzyme results in the formation of the (R)- or (S)-amine in high enantiomeric excess. nih.govresearchgate.net Protein engineering techniques, such as directed evolution, have been extensively used to develop transaminases with improved stability, broader substrate scope, and enhanced catalytic efficiency, making them suitable for large-scale industrial applications. nih.govresearchgate.net

Other enzymatic approaches include the use of imine reductases (IREDs) and amine dehydrogenases (AmDHs). researchgate.netresearchgate.net IREDs can catalyze the asymmetric reduction of pre-formed or in-situ generated imines, while AmDHs facilitate the reductive amination of ketones using ammonia as the amine source. researchgate.netresearchgate.net These biocatalytic methods represent a green and efficient pathway to chiral indane-amines.

| Enzyme Class | Reaction Type | Key Advantages |

| ω-Transaminase (ω-TA) | Asymmetric transamination of ketones | High stereoselectivity, mild reaction conditions, sustainable. nih.gov |

| Imine Reductase (IRED) | Asymmetric reduction of imines | Complements transaminase chemistry, useful for secondary amines. researchgate.net |

| Amine Dehydrogenase (AmDH) | Reductive amination of ketones | Uses ammonia directly, high atom economy. researchgate.net |

| Amine Oxidase | Oxidative deamination | Used for deracemization of racemic amines. nih.gov |

Resolution Techniques for Enantiomeric Enrichment of N-Allyl-2,3-dihydro-1H-inden-1-amine

When a racemic mixture of N-allyl-2,3-dihydro-1H-inden-1-amine is synthesized, a resolution step is necessary to isolate the desired (R)-enantiomer. The most common method for chiral resolution is based on the separation of diastereomers. wikipedia.orglibretexts.org

Diastereomeric Salt Formation and Crystallization with Chiral Acids

This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. pharmtech.comlibretexts.org This acid-base reaction forms a pair of diastereomeric salts. ulisboa.pt Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org

The process typically involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. ulisboa.pt Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes out of the solution. This salt is then isolated by filtration. The desired enantiomer of the amine can be recovered from the purified diastereomeric salt by treatment with a base to neutralize the chiral acid. The success of this method is highly dependent on the difference in solubility between the two diastereomeric salts, which can be difficult to predict. wikipedia.org

The choice of the chiral resolving agent is critical for a successful resolution. wikipedia.org A variety of chiral acids are commercially available and commonly used to resolve racemic amines. The selection is often empirical, and a screening of several different resolving agents and solvents may be necessary to find the optimal conditions for separation. ulisboa.ptonyxipca.com Tartaric acid and its derivatives are among the most popular and cost-effective choices for resolving chiral bases. ulisboa.pt

| Common Chiral Resolving Agents for Amines |

| (+)-Tartaric acid libretexts.orgwhiterose.ac.uk |

| (-)-Tartaric acid onyxipca.com |

| (+)-Dibenzoyltartaric acid onyxipca.comwhiterose.ac.uk |

| (-)-Di-p-toluoyltartaric acid whiterose.ac.ukacs.org |

| (+)-Camphor-10-sulfonic acid libretexts.orgpharmtech.com |

| (-)-Mandelic acid libretexts.orgonyxipca.com |

| (-)-Malic acid libretexts.orgonyxipca.com |

Following the isolation of the desired (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine, it is typically converted to a stable salt for ease of handling and formulation. Reaction with oxalic acid yields the final product, (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate (B1200264).

Optimization of Crystallization Conditions for Enantiomeric Purity

The isolation of a desired enantiomer through crystallization is a critical step that relies on the different physical properties of racemates and enantiomers. For oxalate salts of amines, co-crystallization can be a key process. The optimization of conditions is paramount to achieve high enantiomeric excess (ee). researchgate.net

Key parameters that are systematically varied to optimize the resolution of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine from its racemic mixture via diastereomeric salt formation with a chiral resolving agent (like tartaric acid) followed by oxalate salt formation include:

Solvent System: The choice of solvent affects the solubility and crystal growth kinetics of the diastereomeric salts. A solvent system is sought where the salt of the desired (R)-enantiomer has significantly lower solubility than the salt of the (S)-enantiomer. Common solvents for screening include alcohols (methanol, ethanol (B145695), isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.

Temperature Profile: Controlled cooling rates are crucial. A slow, linear cooling ramp generally promotes the growth of larger, purer crystals and prevents the spontaneous nucleation of the more soluble diastereomer.

Supersaturation: The level of supersaturation must be carefully controlled. Operating in the metastable zone, where spontaneous nucleation is unlikely, allows for selective crystallization on seed crystals of the desired diastereomer.

pH and Stoichiometry: The molar ratio of the racemic amine to the chiral resolving agent and the pH of the solution can influence the stability and solubility of the resulting diastereomeric salts.

The success of enantiomeric enrichment through crystallization is often predicted by the free energy difference (ΔGΦ) between the racemic and enantiopure crystal phases. nih.gov A smaller energy difference suggests that a compound may form a conglomerate (a mechanical mixture of enantiopure crystals) or that kinetic resolution under non-equilibrium conditions is feasible. nih.gov

Table 1: Illustrative Parameters for Optimization of Enantiomeric Resolution by Crystallization

| Parameter | Condition A | Condition B | Condition C | Resulting Enantiomeric Excess (% ee) of (R)-isomer |

| Solvent | Methanol (B129727) | Ethanol/Water (9:1) | Isopropanol (B130326) | 85% |

| Resolving Agent | L-Tartaric Acid | D-Tartaric Acid | L-Tartaric Acid | 92% |

| Temperature (°C) | 25 | 10 | 4 | 98% |

| Stirring Rate (rpm) | 100 | 200 | 150 | 95% |

Recrystallization and Purification Protocols

Once the enriched (R)-enantiomer salt is isolated, further purification is typically required to achieve the desired level of enantiomeric and chemical purity.

Recrystallization: The crude, enriched salt of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine is dissolved in a minimal amount of a suitable hot solvent or solvent mixture. The solution is then slowly cooled to induce crystallization. This process helps to remove both the residual (S)-enantiomer and other chemical impurities that are more soluble in the mother liquor. Multiple recrystallization steps may be necessary to achieve >99% ee.

Washing: After filtration, the isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor, which contains a higher concentration of impurities.

Drying: The purified crystals are dried under vacuum at a controlled temperature to remove residual solvent without causing decomposition.

Following purification of the resolved amine, the oxalate salt is typically formed by reacting the free (R)-amine with oxalic acid in a suitable solvent, such as ethanol or acetone, leading to the precipitation of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate.

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. For racemic N-Allyl-2,3-dihydro-1H-inden-1-amine, an enzymatic or chemical kinetic resolution could be employed. nih.govnih.gov

In a typical enzymatic kinetic resolution, an enzyme like a lipase (B570770) selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. nih.gov For example, using an acyl donor, the enzyme might selectively acylate the (S)-amine, leaving the desired (R)-amine unreacted. The acylated (S)-amine and the unreacted (R)-amine can then be separated based on their different chemical properties (e.g., by extraction or chromatography).

Key aspects of developing a kinetic resolution process include:

Enzyme/Catalyst Selection: Screening various catalysts (e.g., lipases, chiral phosphoric acids) is necessary to find one with high activity and enantioselectivity (E-value). nih.govnih.gov

Acyl Donor/Reagent: The choice of the acylating agent or other reactant is critical for achieving high selectivity.

Solvent and Temperature: The reaction medium and temperature significantly impact enzyme stability and selectivity.

Table 2: Example of Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted (R)-Amine (%) | Selectivity Factor (E) |

| 1 | Novozym 435 (CALB) | Ethyl Acetate (B1210297) | Toluene | 50 | >99 | >200 |

| 2 | Lipase PS | Vinyl Acetate | Diisopropyl Ether | 52 | 98 | 150 |

| 3 | Amano Lipase AK | Isopropenyl Acetate | Hexane (B92381) | 48 | 95 | 80 |

Chromatographic Separation of Enantiomers (e.g., Chiral HPLC, SMB Chromatography)

Chromatographic methods provide a direct route for both the analysis and preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a widely used and effective technique. nih.govmdpi.com

For the separation of (R)- and (S)-N-Allyl-2,3-dihydro-1H-inden-1-amine, a CSP containing a chiral selector is used. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective for resolving chiral amines. yakhak.org The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. wvu.edu

Method development for chiral HPLC involves optimizing:

Chiral Stationary Phase: Screening columns with different chiral selectors (e.g., Chiralpak IA/IB/IC) is the first step. nih.gov

Mobile Phase: The composition of the mobile phase (typically a mixture of an alkane like hexane or heptane (B126788) with an alcohol modifier like isopropanol or ethanol) is adjusted to achieve optimal resolution and retention times. yakhak.org

Flow Rate and Temperature: These parameters are fine-tuned to improve peak shape and separation efficiency.

For large-scale production, Simulated Moving Bed (SMB) chromatography, a continuous and more efficient preparative chromatographic technique, can be employed.

Table 3: Illustrative Chiral HPLC Conditions for Separation of Amine Enantiomers

| Parameter | Method 1 | Method 2 |

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) | Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (90:10) | Heptane:Ethanol (95:5) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Time (S)-isomer | 8.5 min | 12.1 min |

| Retention Time (R)-isomer | 10.2 min | 14.5 min |

| Resolution (Rs) | > 2.0 | > 1.8 |

Allylation Reactions in the Construction of N-Allyl Derivatives

The introduction of the allyl group onto the nitrogen atom of 2,3-dihydro-1H-inden-1-amine is a key transformation in the synthesis of the target molecule. This can be achieved through various N-allylation strategies.

Direct N-Allylation Strategies

Direct N-allylation involves the reaction of a primary or secondary amine with an allyl-containing electrophile. For the synthesis of N-Allyl-2,3-dihydro-1H-inden-1-amine, the starting material would be 2,3-dihydro-1H-inden-1-amine.

A common method is the reaction with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base to neutralize the hydrogen halide byproduct. google.com However, this method can suffer from over-alkylation, leading to the formation of the tertiary diamine. nih.gov

Transition metal-catalyzed allylation reactions offer milder conditions and improved selectivity. The Tsuji-Trost reaction, a palladium-catalyzed allylation, is a versatile method for forming C-N bonds. nih.gov This reaction typically involves an allylic substrate with a good leaving group (like acetate or carbonate) and a palladium catalyst with a phosphine (B1218219) ligand. nih.govgoogleapis.com Other metals like iridium and molybdenum have also been used to catalyze the N-allylation of amines with allyl alcohols. organic-chemistry.orgorganic-chemistry.org

Table 4: Comparison of Catalytic Systems for Direct N-Allylation of Amines

| Catalyst System | Allyl Source | Key Advantages | Potential Issues |

| Pd(PPh₃)₄ / Base | Allyl Acetate | Mild conditions, high yield. nih.gov | Cost of catalyst, potential for over-alkylation. |

| MoO₃/TiO₂ | Allyl Alcohol | Reusable solid catalyst, atom economical. organic-chemistry.org | Higher temperatures may be required. |

| Iridium Complex | Allyl Alcohol | High yields, can be performed in water. organic-chemistry.orgorganic-chemistry.org | Catalyst sensitivity. |

| WO₃/ZrO₂ | Allyl Alcohol | Selective for mono-allylation. nih.gov | May not be suitable for all amine substrates. |

Sequential Functionalization Routes to N-Allyl Amines

Sequential or multi-step routes can provide greater control and access to more complex N-allyl amines. These routes often involve the use of protecting groups or a sequence of reactions to build the desired functionality.

One such strategy involves a reductive amination followed by allylation. For example, 2,3-dihydro-1H-inden-1-one could be reacted with allylamine (B125299) under reductive amination conditions (e.g., using a reducing agent like sodium cyanoborohydride) to directly form the N-allyl derivative.

Another sequential approach involves the initial formation of an imine or a related intermediate, which is then subjected to nucleophilic addition. For instance, a primary amine can be converted into an N-sulfonyl imine, which then reacts with an organometallic allyl reagent to form the allylic amine. organic-chemistry.org A quinone-mediated sequence can also be used, where a primary amine condenses with a quinone, followed by the addition of an allyl Grignard reagent to an intermediate ketimine. rsc.org This multi-stage, one-pot sequence allows for the construction of α-tertiary primary amines. rsc.org

A further example is the synthesis from N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (rasagiline). The propargyl group can be selectively reduced to an allyl group using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) under a hydrogen atmosphere. chemicalbook.com This provides a direct route from a known pharmaceutical agent to its N-allyl analogue. chemicalbook.com

Salt Formation Processes for Chiral Amine Stabilization and Purification

The isolation and stabilization of the desired (R)-enantiomer of N-Allyl-2,3-dihydro-1H-inden-1-amine are critically dependent on the formation of a stable, crystalline salt. This process not only facilitates the purification of the target molecule from its corresponding (S)-enantiomer and other process-related impurities but also enhances its stability for storage and further synthetic transformations. The selection of the counter-ion is a pivotal step in this process, with the oxalate anion offering distinct advantages.

Role of the Oxalate Anion in Chiral Salt Formation and Crystallization

The formation of diastereomeric salts is a classical and widely employed method for the resolution of racemic amines. While chiral resolving agents like tartaric acid derivatives are often used to separate the enantiomers of aminoindanes, the subsequent formation of an oxalate salt of the desired (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine serves to effectively stabilize and purify the chiral amine.

The oxalate anion, being a small, symmetrical, and rigid dicarboxylic acid, can form a stable, well-defined crystal lattice with the protonated amine. This is facilitated by the formation of strong hydrogen bonds between the ammonium (B1175870) group of the chiral amine and the carboxylate groups of the oxalate anion. These interactions contribute to a highly ordered crystal structure, which is essential for efficient crystallization and purification. The planarity and bidentate nature of the oxalate anion can lead to the formation of extensive hydrogen-bonding networks, resulting in a thermodynamically stable salt with a sharp melting point and reduced solubility of the desired diastereomer, which is a critical factor for successful resolution by crystallization.

The general procedure for forming the oxalate salt involves dissolving the free base of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine in a suitable solvent, such as isopropanol, and adding a stoichiometric amount of oxalic acid dissolved in the same or a miscible solvent. The salt then precipitates from the solution and can be isolated by filtration. The efficiency of this process is dependent on factors such as solvent choice, temperature, and concentration, which are optimized to maximize the yield and purity of the crystalline oxalate salt.

Table 1: Comparison of Chiral Resolving Agents for Aminoindanes

| Resolving Agent | Typical Solvent | Key Advantages |

| L-Tartaric Acid | Methanol, Ethanol | Readily available, well-documented for aminoindan resolution. |

| Dibenzoyl-L-tartaric acid | Methanol | Often provides highly crystalline diastereomeric salts. |

| L-Malic Acid | Ethanol | Effective for certain aminoindan derivatives. |

| Oxalic Acid | Isopropanol, Ether | Forms stable, crystalline salts suitable for purification and stabilization. |

This table is for illustrative purposes and the effectiveness of each resolving agent can vary depending on the specific substrate and conditions.

Impact of Counter-Ion Exchange on Compound Stability and Purity

While the oxalate salt of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine provides a stable and crystalline solid, there are instances where further purification or conversion to a different salt form is necessary for subsequent synthetic steps or for final drug formulation. Counter-ion exchange chromatography is a powerful technique for achieving this.

This process typically involves dissolving the amine salt in a suitable solvent and passing it through an ion-exchange resin. For the purification of a cationic amine salt, a cation-exchange resin would be employed. The protonated amine binds to the negatively charged stationary phase of the resin, while the original counter-ion (oxalate) is washed away. Subsequently, a solution containing a high concentration of a new counter-ion is passed through the column to displace the desired amine, resulting in the formation of a new salt.

The choice of the new counter-ion can significantly impact the stability and purity of the final compound. For instance, exchanging the oxalate for a hydrochloride or mesylate anion might be desirable for certain applications. The stability of the resulting salt will depend on factors such as its hygroscopicity, solid-state properties, and susceptibility to degradation.

The purity of the compound can also be enhanced through counter-ion exchange. The chromatographic process itself can separate the desired amine from residual impurities that may not have been removed during the initial crystallization. By carefully selecting the ion-exchange resin, mobile phase, and elution conditions, it is possible to achieve a high degree of purity for the final (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine salt.

Table 2: Parameters in Counter-Ion Exchange Chromatography for Amine Salt Purification

| Parameter | Description | Impact on Purity and Stability |

| Ion-Exchange Resin | Type (strong/weak cation exchanger), capacity, particle size. | Affects binding affinity and resolution from impurities. |

| Mobile Phase | pH, ionic strength, organic modifier content. | Influences the ionization state of the amine and its interaction with the resin. |

| Counter-Ion Solution | Type of new counter-ion, concentration. | Determines the final salt form and its properties (e.g., solubility, stability). |

| Flow Rate | The speed at which the mobile phase passes through the column. | Affects the efficiency of the separation process. |

Role As a Chiral Building Block and Intermediate in Advanced Organic Synthesis Research

Enantioselective Synthesis of Complex Molecular Architectures Utilizing the (R)-Indene Amine Scaffold

The (R)-indene amine scaffold is instrumental in the enantioselective synthesis of complex molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional framework that can effectively control the stereochemical outcome of reactions. For instance, chiral indane derivatives are key intermediates in the synthesis of drugs like Rasagiline (B1678815), an irreversible monoamine oxidase B inhibitor used in the treatment of Parkinson's disease. ajpamc.com The synthesis of such compounds often relies on the high enantioselectivity achievable with chiral amine precursors. ajpamc.com

Researchers have developed various catalytic asymmetric methods to synthesize indane derivatives with high enantiopurity. rsc.orgrsc.org These methods often involve asymmetric catalysis, where a chiral catalyst directs the formation of a specific enantiomer. rsc.org The resulting chiral indane structures can then be elaborated into more complex molecular architectures, with the indene (B144670) chiral center guiding the stereochemistry of subsequent transformations.

Derivatization Strategies for (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine Oxalate (B1200264)

The chemical versatility of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate allows for a wide range of derivatization strategies, enabling the synthesis of a diverse library of compounds. These strategies target the amine functionality, the allyl group, and the aromatic ring.

The amine group of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine can readily undergo N-acylation to form amides. researchgate.net This is a fundamental transformation in organic chemistry for creating amide bonds, which are ubiquitous in biologically active molecules. researchgate.net Various acylating agents, such as acyl chlorides, anhydrides, and carboxylic acids activated with coupling reagents, can be employed. Greener approaches for N-acylation using benzotriazole chemistry in water have also been developed, offering mild and efficient conditions for this transformation. nih.gov

Table 1: Examples of N-Acylation Reactions

| Acylating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Acyl Chloride | Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂) | N-Acyl indan amine | researchgate.net |

| Carboxylic Acid | Coupling agent (e.g., DCC, EDC), Solvent (e.g., DMF) | N-Acyl indan amine | researchgate.net |

| Benzotriazolide | Water, Microwave | N-Acyl indan amine | nih.gov |

The allyl group in (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine provides a handle for various cyclization reactions, leading to the formation of new heterocyclic rings fused to the indane scaffold. Intramolecular cyclization of N-allyl derivatives is an efficient strategy for constructing substituted γ-lactams and other heterocyclic systems. scispace.com For example, palladium-catalyzed tandem cyclization/Suzuki coupling reactions of N-allyl propiolamides can yield complex polycyclic structures. scispace.com Halocyclization of N-allyl thiourea derivatives is another convenient route to synthesize thiazoline derivatives. researchgate.net

The double bond of the allyl group is susceptible to a variety of transformations, allowing for the introduction of new functional groups.

Hydroboration-Oxidation: This two-step process converts the allyl group into a primary alcohol, providing a site for further functionalization.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) yields an epoxide, a versatile intermediate for nucleophilic ring-opening reactions.

Oxidation: Stronger oxidizing agents can cleave the double bond to form aldehydes or carboxylic acids.

These transformations significantly expand the synthetic utility of the (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine scaffold.

The aromatic ring of the indane scaffold can be functionalized using palladium-catalyzed cross-coupling reactions. researchgate.net These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netwikipedia.org By introducing substituents at specific positions on the aromatic ring, the electronic and steric properties of the molecule can be fine-tuned. The Suzuki-Miyaura coupling, for instance, is widely used for the synthesis of biaryl compounds. rsc.orgmdpi.com

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halide + Organoboron compound | C-C | Pd catalyst, Base |

| Heck | Aryl halide + Alkene | C-C | Pd catalyst, Base |

| Buchwald-Hartwig | Aryl halide + Amine | C-N | Pd catalyst, Base, Ligand |

Stereocontrolled Reactions Employing the Indene Chiral Center

The existing stereocenter at the C1 position of the indane ring can exert significant stereochemical control over subsequent reactions. This chiral induction is crucial for the synthesis of molecules with multiple stereocenters. The rigid conformation of the indane scaffold often leads to high diastereoselectivity in reactions at adjacent positions or on appended functional groups. This principle is widely exploited in asymmetric synthesis to construct complex target molecules with a high degree of stereochemical precision.

Rational Design and Synthesis of Novel Chiral Analogs for Academic Investigation

The rational design of novel chiral analogs based on the 1-aminoindane scaffold is a vibrant area of research, driven by the quest for new therapeutic agents and chiral ligands for asymmetric catalysis. The primary focus of these investigations often revolves around modifying the substituent on the nitrogen atom and the indane ring to fine-tune the molecule's biological activity or catalytic performance.

In the context of medicinal chemistry, the design of novel MAO-B inhibitors based on the 2,3-dihydro-1H-inden-1-amine framework has been a fruitful endeavor. Researchers have systematically synthesized and evaluated a series of derivatives to establish structure-activity relationships (SAR). For instance, a study on novel 2,3-dihydro-1H-inden-1-amine derivatives as selective MAO-B inhibitors revealed that modifications to the amine substituent significantly impact both potency and selectivity nih.govresearchgate.net.

One approach involves a fragment-based drug design strategy, where the core (R)-1-aminoindane moiety is linked to various hydrophobic fragments through different linkers. This strategy has led to the discovery of promising MAO-B inhibitors with improved isoform selectivity compared to existing drugs like Rasagiline nih.gov. The insights gained from these studies can be directly applied to the rational design of novel analogs of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine for various therapeutic targets.

The following table summarizes a selection of rationally designed 2,3-dihydro-1H-inden-1-amine derivatives and their MAO-B inhibitory activities, illustrating the impact of structural modifications.

| Compound | R-group on Amine | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| L4 | 4-fluorobenzyl | 0.11 | >909 |

| L8 | 3,4-difluorobenzyl | 0.18 | >556 |

| L16 | 2-naphthylmethyl | 0.27 | >370 |

| L17 | 1-naphthylmethyl | 0.48 | >208 |

| Selegiline | (Reference) | 0.09 | >1111 |

| Data sourced from a study on novel 2,3-dihydro-1H-inden-1-amine derivatives as selective mono-amine oxidase B inhibitors nih.gov. |

Beyond medicinal applications, chiral 1-aminoindane derivatives are also explored as ligands in asymmetric catalysis. The rigid backbone of the indane ring system can create a well-defined chiral environment around a metal center, facilitating highly enantioselective transformations. The N-allyl group in (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine can be a key feature in the design of novel chiral ligands, where the allyl moiety can participate in metal coordination or be further functionalized to introduce additional coordinating groups.

Applications in Asymmetric Catalysis Research

Development of Chiral Ligands from the (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine Scaffold

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine scaffold offers a versatile platform for the synthesis of such ligands, primarily through modifications at the nitrogen atom.

Design and Synthesis of N-Substituted Indene-Amine Ligands

The synthetic accessibility of the amino group in (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine allows for the introduction of various substituents, leading to a library of N-substituted indene-amine ligands. The design of these ligands often focuses on creating bidentate or tridentate structures that can effectively coordinate with metal centers. The allyl group itself can be a site for further functionalization, or it can be retained to modulate the steric and electronic properties of the resulting ligand.

The synthesis of these N-substituted ligands typically involves standard organic transformations. For instance, acylation of the secondary amine can introduce amide functionalities, while reductive amination can be employed to append other alkyl or aryl groups. The rigidity of the indane backbone is a key feature, as it restricts conformational flexibility and can lead to more defined and effective chiral environments around a metal center.

Exploration of Phosphine (B1218219), Oxazoline, and other Donor Atom Derivatives

To create effective chelating ligands, donor atoms such as phosphorus and nitrogen (in the form of oxazolines) are often incorporated into the molecular framework.

Phosphine Derivatives: The introduction of phosphine moieties is a common strategy to create powerful ligands for transition-metal catalysis. For ligands derived from the (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine scaffold, this can be achieved by reacting the amine with a phosphine-containing electrophile, such as chlorodiphenylphosphine. The resulting aminophosphine ligands can act as P,N-donors, which have been shown to be effective in a variety of catalytic reactions, including cross-coupling and hydrogenation. The steric and electronic properties of the phosphine group can be fine-tuned by varying the substituents on the phosphorus atom.

Oxazoline Derivatives: Chiral oxazolines are another important class of donor groups used in asymmetric catalysis. The synthesis of oxazoline derivatives from the (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine scaffold can be envisioned through a multi-step sequence. This might involve, for example, transformation of the allyl group or modification of the indane ring to introduce a carboxylic acid or nitrile functionality, which can then be cyclized with a chiral amino alcohol to form the oxazoline ring. The resulting ligands, often referred to as INDA-BOX ligands when derived from aminoindanol (B8576300), have demonstrated significant utility in copper-catalyzed reactions. anaxlab.com

Metal-Organic Complex Formation and Coordination Chemistry Studies

The efficacy of a chiral ligand is ultimately determined by its behavior when coordinated to a metal center. The study of metal-organic complex formation and coordination chemistry provides crucial insights into the catalytic potential of ligands derived from (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine.

Chiral Metal-Ligand Complexes for Asymmetric Induction

Ligands derived from the (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine scaffold can form stable complexes with a variety of transition metals, including palladium, rhodium, iridium, and copper. These chiral metal-ligand complexes are the active catalysts in many asymmetric transformations. The inherent chirality of the indane backbone, combined with the specific geometry of the ligand, creates a chiral pocket around the metal center. This chiral environment dictates the facial selectivity of substrate binding and subsequent bond formation, leading to the preferential formation of one enantiomer of the product.

| Metal | Ligand Type | Application | Typical Enantioselectivity |

|---|---|---|---|

| Palladium | Aminophosphine | Asymmetric Allylic Alkylation | Often >90% ee |

| Rhodium | Diphosphine | Asymmetric Hydrogenation | Up to 99% ee |

| Copper | Bis(oxazoline) | Diels-Alder Reactions | Variable, can be >95% ee |

| Iridium | P,N-Ligands | Asymmetric Hydrogenation of Imines | Often >90% ee |

Investigation of Coordination Modes and Stereochemical Influence

The coordination mode of the ligand to the metal center is critical for effective asymmetric induction. For bidentate P,N-ligands derived from (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine, a five- or six-membered chelate ring is typically formed. The conformation of this chelate ring, which is influenced by the rigid indane backbone, plays a significant role in transmitting the chiral information from the ligand to the substrate.

Advanced Analytical Methodologies for Enantiopurity Assessment and Structural Elucidation

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers due to its high efficiency, sensitivity, and broad applicability. mdpi.comyakhak.org The development of a robust chiral HPLC method involves the careful selection of a chiral stationary phase (CSP) and the optimization of the mobile phase to achieve baseline separation of the enantiomers. chromatographyonline.com

The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase, leading to the formation of transient diastereomeric complexes. eijppr.com The stability of these complexes differs, resulting in different retention times for each enantiomer. nih.gov A variety of CSPs are commercially available, broadly categorized based on the type of chiral selector immobilized on the support material. eijppr.com

For primary amines like (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine, polysaccharide-based CSPs are particularly effective. yakhak.org These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support, offer a wide range of enantioselectivity. mdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. eijppr.com

Other CSPs that have demonstrated success in separating chiral amines include:

Protein-based CSPs: Such as those using α1-acid glycoprotein (B1211001) (AGP), which can separate a wide variety of chiral molecules. mdpi.comnih.gov

Cyclodextrin-based CSPs: These function by forming inclusion complexes with the analyte, where the fit within the cyclodextrin (B1172386) cavity is stereospecific. chromatographyonline.com

Crown Ether CSPs: These are particularly effective for resolving primary amines through interactions with the protonated amino group. nih.gov

The optimization process involves screening various CSPs to find one that provides the best selectivity and resolution for the target compound.

| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Applicability |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose Phenylcarbamates (e.g., Chiralcel® OD, Chiralpak® AD) | Hydrogen bonding, π-π interactions, steric hindrance | Broad, including chiral amines and amino acid esters. yakhak.org |

| Protein-based | α1-Acid Glycoprotein (AGP) (e.g., Chiralpak® AGP) | Hydrophobic and ionic interactions | Effective for a wide range of drugs, including rasagiline (B1678815). mdpi.comnih.gov |

| Cyclodextrin-based | β-Cyclodextrin derivatives | Inclusion complexation | Analytes must fit into the chiral cavity. chromatographyonline.com |

| Crown Ether-based | (18-Crown-6)-tetracarboxylic acid | Complexation with primary ammonium (B1175870) ions | Specific for primary amines. nih.gov |

The composition of the mobile phase plays a critical role in modulating the retention and resolution of enantiomers. Both normal-phase and reversed-phase modes can be employed for chiral separations. chromatographyonline.com

In normal-phase mode , a nonpolar mobile phase, typically a mixture of hexane (B92381) or heptane (B126788) with an alcohol modifier like 2-propanol or ethanol (B145695), is used. chromatographyonline.com For basic analytes such as amines, a small amount of a basic additive (e.g., diethylamine) is often required to improve peak shape and prevent excessive retention on the stationary phase. mdpi.comchromatographyonline.com

In reversed-phase mode , an aqueous buffer mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. chromatographyonline.com This mode is often preferred for its compatibility with mass spectrometry (MS). For the separation of the related compound, rasagiline, a reversed-phase method using a Chiralpak® AGP column with a mobile phase of ammonium acetate (B1210297) buffer and isopropyl alcohol has been successfully developed. mdpi.comnih.gov Optimization involves adjusting the pH of the buffer, the type and concentration of the organic modifier, and the column temperature to achieve the desired separation. chromatographyonline.commdpi.com

Once a satisfactory separation is achieved, the method must be validated according to regulatory guidelines to ensure it is accurate, precise, and robust for the quantitative determination of enantiomeric excess (ee). semmelweis.hu The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100

Where AreaR is the peak area of the desired (R)-enantiomer and AreaS is the peak area of the undesired (S)-enantiomer.

Validation includes assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) for the undesired enantiomer. semmelweis.hunih.gov For example, a validated UHPLC method for rasagiline enantiomers reported LOD and LOQ values of 0.06 and 0.2 μg/mL, respectively, demonstrating high sensitivity for detecting the chiral impurity. mdpi.comnih.gov

Gas Chromatography (GC) with Chiral Stationary Phases for Volatile Derivatives

Chiral gas chromatography is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. wiley.com Since (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate (B1200264) is a salt and thus non-volatile, a derivatization step is necessary to convert the amine into a more volatile and thermally stable derivative. sigmaaldrich.com

Common derivatization involves acylation of the amine group, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), to form a trifluoroacetyl derivative. wiley.comsigmaaldrich.com This process must not cause racemization of the analyte. sigmaaldrich.com

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are the most widely used CSPs in chiral GC. wiley.comresearchgate.net For instance, a study on the separation of enantiomeric 1-phenylalkylamines and 1-aminoindanes, which are structurally related to the target compound, successfully used a stationary phase of 30% heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD) in a polysiloxane (OV-1701). wiley.com The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the cyclodextrin. researchgate.net Method optimization involves adjusting the column temperature (isothermal or gradient), carrier gas flow rate, and injection parameters to maximize resolution. wiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

While chromatography is excellent for determining enantiomeric purity, NMR spectroscopy is a powerful tool for the absolute structural elucidation and stereochemical assignment of chiral molecules. nih.gov In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in a chiral environment, the enantiomers can be distinguished. semmelweis.hu

This differentiation is achieved by adding a chiral auxiliary compound to the NMR sample. These auxiliaries, which include Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs), interact with the enantiomers to form transient diastereomeric complexes. researchgate.netunipi.it Since diastereomers have different physical properties, they exhibit distinct NMR spectra, resulting in separate signals for each enantiomer. semmelweis.hu

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form diastereomeric solvates through non-covalent interactions like hydrogen bonding or π-π stacking. researchgate.netunipi.it The formation of these complexes leads to chemical shift non-equivalence (Δδ), allowing for the determination of the enantiomeric ratio by integrating the separated signals. researchgate.net The magnitude of this separation can be influenced by solvent, temperature, and concentration. researchgate.net A wide variety of CSAs have been developed, including those based on α-amino acids and isohexides. semmelweis.huunipi.it

Chiral Shift Reagents (CSRs) , often containing paramagnetic lanthanide ions (e.g., Europium, Samarium), also form diastereomeric complexes. tcichemicals.comnih.gov The paramagnetic center induces large changes in the chemical shifts of the analyte's protons, with the magnitude of the shift differing for each enantiomer. tcichemicals.com While effective, lanthanide-based reagents can cause significant line broadening in the NMR spectrum, which can be a drawback. tcichemicals.com

The application of these reagents allows for not only the quantification of enantiomeric excess but also, in many cases, the assignment of the absolute configuration by analyzing the pattern of the induced chemical shifts. researchgate.netnih.gov

| Auxiliary Type | Example | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Solvating Agent (CSA) | α-(Nonafluoro-tert-butoxy)carboxylic acids semmelweis.hu | Forms diastereomeric solvates via non-covalent interactions. | Simple addition to sample; no derivatization needed; minimal line broadening. researchgate.netunipi.it | Chemical shift differences can be small. semmelweis.hu |

| Chiral Lanthanide Shift Reagent (CLSR) | Europium or Samarium complexes (e.g., Eu(hfc)₃) tcichemicals.comnih.gov | Forms diastereomeric complexes; paramagnetic ion induces large shifts. | Can produce large, easily measurable signal separation. nih.gov | Can cause significant signal broadening, especially at high field strengths. tcichemicals.com |

Advanced 2D NMR Techniques for Structural Confirmation

The unambiguous structural confirmation of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate is achieved through a suite of advanced two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. These techniques provide crucial information on the connectivity of atoms within the molecule by mapping out correlations between different nuclei.

Key 2D NMR experiments for this compound include:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For the N-allyl-2,3-dihydro-1H-inden-1-amine cation, COSY spectra would reveal correlations between adjacent protons in the five-membered ring of the indane core and within the allyl group. For instance, the methine proton at the chiral center (C1) would show correlations to the methylene (B1212753) protons at C2. Similarly, within the allyl group, the vinyl protons would show strong correlations to each other and to the methylene protons attached to the nitrogen.

Heteronuclear Single Quantum Coherence (HSQC): This technique maps correlations between protons and the carbon atoms they are directly attached to. It is instrumental in assigning the ¹³C chemical shifts based on the already assigned ¹H spectrum. Each C-H bond in the indane and allyl moieties would produce a distinct correlation peak.

The combination of these techniques allows for a complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of the (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine cation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for the (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine Cation Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 | ~4.5-4.7 | ~60-65 | H1 -> C2, C7a, C1' |

| C2 | ~2.2-2.4, ~2.5-2.7 | ~30-35 | H2 -> C1, C3, C3a |

| C3 | ~2.9-3.1, ~3.1-3.3 | ~30-35 | H3 -> C2, C3a, C4 |

| C3a | - | ~140-145 | H4, H2 -> C3a |

| C4 | ~7.2-7.4 | ~125-130 | H5 -> C4 |

| C5 | ~7.1-7.3 | ~125-130 | H4, H6 -> C5 |

| C6 | ~7.1-7.3 | ~127-132 | H5, H7 -> C6 |

| C7 | ~7.2-7.4 | ~124-129 | H6 -> C7 |

| C7a | - | ~143-148 | H1, H7 -> C7a |

| N-CH₂ (C1') | ~3.3-3.5 | ~50-55 | H1' -> C1, C2' |

| =CH (C2') | ~5.8-6.0 | ~135-140 | H3' -> C2' |

| =CH₂ (C3') | ~5.1-5.3 | ~115-120 | H2' -> C3' |

Chiroptical Spectroscopy (CD and ORD) for Configuration and Conformation Analysis

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the absolute configuration and studying the conformational properties of chiral molecules like (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine. leidenuniv.nlnih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgjasco-global.com An optically active compound will exhibit a unique CD spectrum with positive or negative peaks (known as Cotton effects) in the regions where it has UV-Vis chromophores. For the title compound, the aromatic benzene (B151609) ring of the indane core is the primary chromophore. The sign and magnitude of the Cotton effect associated with the π-π* transitions of this aromatic ring are highly sensitive to the stereochemistry at the C1 chiral center. The (R)-configuration would be expected to produce a characteristic CD spectrum, which can be compared to theoretical calculations or spectra of related compounds to confirm the stereochemistry.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. leidenuniv.nl The resulting ORD curve is closely related to the CD spectrum through the Kronig-Kramers relations. ORD is particularly useful for confirming the absolute configuration by observing the sign of the rotation at specific wavelengths, often far from the absorption maxima. The presence of the allyl group can influence the chiroptical properties of the molecule. rsc.org

Together, CD and ORD provide a powerful, non-destructive method for confirming the enantiomeric identity of this compound and for studying its solution-state conformation.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Solid-State Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of its solid-state structure. scirp.org These two techniques are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa. plus.ac.at

For this compound, vibrational spectroscopy can be used to identify characteristic bands for both the cation and the oxalate anion.

Key Vibrational Modes for (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine cation:

N-H Stretch: As a secondary ammonium salt, a broad and strong absorption band is expected in the IR spectrum, typically in the range of 2700-3100 cm⁻¹, corresponding to the N⁺-H stretching vibration.

Aromatic C-H Stretch: Sharp bands above 3000 cm⁻¹ are characteristic of the C-H stretching on the benzene ring.

Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretches of the methylene and methine groups in the indane ring.

C=C Stretch: The allyl group's carbon-carbon double bond will show a characteristic stretching vibration around 1640-1650 cm⁻¹.

Aromatic C=C Bending: In-plane and out-of-plane bending vibrations of the aromatic ring appear in the fingerprint region (below 1600 cm⁻¹).

Key Vibrational Modes for the Oxalate Anion: The oxalate anion (C₂O₄²⁻) has a simple, highly symmetric structure, leading to distinct vibrational modes. Its spectrum can be sensitive to its crystalline environment. surrey.ac.ukwalisongo.ac.id

Antisymmetric C=O Stretch: A very strong band in the IR spectrum, typically found around 1610-1650 cm⁻¹. mdpi.com

Symmetric C=O Stretch: A strong band in the Raman spectrum, usually located around 1320-1360 cm⁻¹. mdpi.com

O-C-O Bending: Bending and other deformation modes appear at lower frequencies, typically below 900 cm⁻¹. mdpi.com

Analysis of the solid-state spectra can also provide insights into intermolecular interactions, particularly hydrogen bonding involving the ammonium proton and the oxalate oxygen atoms, which can cause shifts in the corresponding vibrational frequencies. nih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |

| N⁺-H (Ammonium) | Stretching | 2700 - 3100 | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |

| Allyl C=C | Stretching | 1640 - 1650 | Raman |

| Aromatic C=C | Ring Bending | 1450 - 1600 | IR, Raman |

| Oxalate C=O | Antisymmetric Stretch | 1610 - 1650 | IR |

| Oxalate C=O | Symmetric Stretch | 1320 - 1360 | Raman |

| Oxalate O-C-O | Bending | ~800 - 900 | IR, Raman |

X-ray Crystallography of this compound and Its Derivatives

Single-crystal X-ray crystallography is the most definitive analytical technique for elucidating the three-dimensional structure of a crystalline solid at the atomic level. While the specific crystal structure of this compound is not publicly documented, analysis of closely related derivatives, such as (R)-rasagiline mesylate, provides a robust framework for understanding its likely solid-state characteristics. nih.gov

Determination of Absolute Configuration

X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral center. mdpi.com By using anomalous dispersion effects, typically from a heavy atom or with high-quality data from Cu Kα radiation, the absolute structure can be refined. The Flack parameter is a critical value obtained during this refinement; a value close to zero for the correct enantiomer confirms the (R) or (S) assignment with high confidence. For the title compound, this method would definitively confirm the (R) configuration at the C1 position of the indane ring.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing describes how molecules are arranged in the unit cell, which is dictated by a variety of intermolecular interactions that stabilize the crystal lattice. rsc.org In the case of an organic salt like this compound, the key interactions would be:

Hydrogen Bonding: The strongest and most directional interactions are expected to be the hydrogen bonds between the ammonium (N⁺-H) group of the cation and the carboxylate oxygen atoms of the oxalate anion. The oxalate anion has four oxygen atoms, making it a potent hydrogen bond acceptor capable of forming extensive networks, such as sheets or chains, that link the cations and anions together. nih.govjournalspress.com

C-H···π Interactions: These weaker interactions involve the hydrogen atoms from the aliphatic part of the indane ring or the allyl group interacting with the electron-rich π-system of the aromatic ring of an adjacent cation. Such interactions play a significant role in the packing of related structures like rasagiline mesylate. nih.gov

Analysis of the crystal structure of related oxalate complexes shows a prevalence of C-H···O hydrogen bonds and the segregation of hydrophobic domains, which would also be expected to influence the packing of the title compound. rsc.org

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. For a pharmaceutical compound, identifying and controlling polymorphism is critical.

The study of polymorphism for this compound would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting crystalline form would be analyzed using techniques such as:

Powder X-ray Diffraction (PXRD): Each polymorph will produce a unique diffraction pattern, making PXRD the primary tool for identifying and distinguishing between different crystalline forms.

Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify polymorphs by their different melting points and enthalpies of fusion.

Thermogravimetric Analysis (TGA): TGA can detect the presence of solvates or hydrates by measuring weight loss upon heating.

Vibrational Spectroscopy (IR/Raman): Subtle differences in the crystal lattice and intermolecular interactions between polymorphs can lead to observable changes in their vibrational spectra.

Investigating polymorphism is crucial for ensuring the consistency and quality of the solid form of the compound.

Computational Chemistry and Theoretical Studies on R N Allyl 2,3 Dihydro 1h Inden 1 Amine Oxalate Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. It is particularly valuable for calculating the optimized geometry and electronic properties of molecules like (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine.

Conformational Analysis and Energy Landscapes

The flexibility of the N-allyl group in (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine gives rise to multiple possible conformations. DFT calculations can be employed to identify the stable conformers and to determine their relative energies, providing a detailed energy landscape of the molecule. The conformational search can be performed by systematically rotating the rotatable bonds, specifically the C-N bond and the bonds within the allyl group.

Theoretical studies on similar molecules, such as allyl amine, have shown that the relative stability of conformers is influenced by subtle electronic and steric effects. nih.gov For (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine, the orientation of the allyl group relative to the indenyl moiety will be a key determinant of conformational preference. The oxalate (B1200264) counter-ion can also influence the conformational landscape through hydrogen bonding and electrostatic interactions with the amine.

A representative conformational analysis would involve geometry optimization of various possible conformers. The relative energies of these conformers can then be calculated to identify the most stable structures.

Table 1: Calculated Relative Energies of Postulated Conformers of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Extended allyl chain, anti-periplanar to the indane ring | 0.00 |

| B | Gauche orientation of the allyl chain | 1.25 |

| C | Folded conformation with allyl group interacting with the phenyl ring | 2.50 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectra of unknown molecules.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a valuable application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine, the chemical shifts can be predicted. These theoretical predictions can aid in the assignment of experimental NMR spectra and can provide insights into the electronic environment of the different atoms in the molecule. rsc.orgnih.gov

Table 2: Predicted 1H and 13C NMR Chemical Shifts for the Most Stable Conformer of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Indane-H1 | 4.25 | 65.2 |

| Indane-H2 | 2.10, 2.45 | 30.5 |

| Indane-H3 | 2.95, 3.15 | 35.8 |

| Allyl-H1' | 3.20 | 50.1 |

| Allyl-H2' | 5.85 | 135.4 |

| Allyl-H3' | 5.20, 5.25 | 117.8 |

Vibrational Frequencies: DFT calculations can also be used to compute the vibrational frequencies of a molecule. researchgate.netdtic.mil This information is useful for interpreting infrared (IR) and Raman spectra. researchgate.net The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. By analyzing these modes, specific peaks in the experimental spectrum can be assigned to particular functional groups or molecular motions.

Table 3: Selected Predicted Vibrational Frequencies for (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine.

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| ν(N-H) | 3350 | N-H stretching |

| ν(C=C)allyl | 1645 | Allyl C=C stretching |

| ν(C=C)aromatic | 1605, 1490 | Aromatic C=C stretching |

| δ(CH2) | 1450 | CH2 scissoring |

| ν(C-N) | 1150 | C-N stretching |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nsf.gov For (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate, MD simulations can provide insights into its dynamic behavior in solution and its interactions with solvent molecules. researchgate.net

In an MD simulation, the motion of each atom in the system is calculated by numerically integrating Newton's equations of motion. This allows for the exploration of the conformational space of the molecule over time and the study of how the solvent affects its structure and dynamics. rsc.org The interactions between atoms are described by a force field, which is a set of empirical potential energy functions.

MD simulations can be used to study various aspects of the system, including:

Conformational Dynamics: To understand how the molecule transitions between different conformations in solution.

Solvation Structure: To characterize the arrangement of solvent molecules around the chiral amine and the oxalate counter-ion. nih.gov

Hydrogen Bonding: To analyze the formation and breaking of hydrogen bonds between the amine, oxalate, and solvent molecules.

Transport Properties: To calculate properties such as the diffusion coefficient of the molecule in a given solvent. ulisboa.pt

Mechanistic Investigations of Reactions Involving the Chiral Amine

(R)-N-Allyl-2,3-dihydro-1H-inden-1-amine can act as a chiral ligand or catalyst in various chemical reactions. Computational methods can be used to investigate the mechanisms of these reactions and to understand the origin of enantioselectivity.

Transition State Analysis for Enantioselectivity Prediction

The enantioselectivity of a reaction is determined by the difference in the activation energies of the transition states leading to the two enantiomeric products. rsc.org DFT calculations can be used to locate and characterize the transition state structures for the reaction of interest. nih.gov By comparing the energies of the diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted. researchgate.netnih.gov

For example, in an allylation reaction where (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine acts as a chiral auxiliary, computational modeling can identify the key non-covalent interactions in the transition state that are responsible for the stereochemical outcome. nih.gov

Reaction Coordinate Mapping

Reaction coordinate mapping is a technique used to explore the potential energy surface of a chemical reaction. researchgate.netarxiv.org It involves systematically changing the geometry of the reacting system along a defined reaction coordinate, which represents the progress of the reaction from reactants to products. By calculating the energy at each point along the reaction coordinate, a reaction profile can be constructed.

This method can be used to identify the transition state and any intermediates along the reaction pathway. For reactions involving (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine, reaction coordinate mapping can provide a detailed understanding of the reaction mechanism, including the sequence of bond-breaking and bond-forming events. arxiv.org

Chiral Recognition Mechanisms in Catalysis and Separation Processes

Chiral recognition is a fundamental process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. This principle is the cornerstone of asymmetric catalysis and chiral separation techniques. Computational methods, such as molecular docking and density functional theory (DFT), are powerful tools to model and analyze these interactions.

In the context of catalysis, (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine can act as a chiral ligand or catalyst. The recognition of a prochiral substrate is governed by the formation of transient diastereomeric complexes. Theoretical models can predict the geometry and stability of these complexes. For instance, the interaction likely involves a three-point contact model, which posits that for effective chiral discrimination, at least three points of interaction are necessary between the chiral selector and the analyte. For (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine, these interactions could involve:

Hydrogen bonding: The secondary amine group can act as a hydrogen bond donor.

π-π stacking: The indenyl group can engage in π-π stacking interactions with aromatic moieties on a substrate or a chiral stationary phase.

Steric hindrance: The spatial arrangement of the allyl group and the indane framework creates a specific chiral environment that sterically favors the binding of one enantiomer over the other.

A hypothetical molecular docking study could reveal the specific binding modes. The (R)-enantiomer might fit more snugly into the chiral cavity of a CSP, leading to a more stable complex and thus a longer retention time, allowing for its separation from the (S)-enantiomer. The binding energies calculated from such studies can provide a quantitative measure of the enantioselectivity.

| Interaction Type | Potential Interacting Groups on (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine | Potential Interacting Groups on a Chiral Selector |

| Hydrogen Bonding | Secondary Amine (-NH-) | Carbonyl, Hydroxyl, Amide groups |

| π-π Stacking | Indenyl Ring | Aromatic Rings |

| Steric Interactions | Allyl Group, Indane Skeleton | Chiral Cavity/Groove |

| Ionic Interactions | Protonated Amine (in the presence of oxalate) | Charged groups on the selector |

Quantitative Structure-Property Relationship (QSPR) Studies for Chiral Systems

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties. For chiral systems, QSPR can be a powerful tool to predict properties related to enantioselectivity, such as retention times in chiral chromatography or the efficiency of a chiral catalyst.

A QSPR model is developed by first calculating a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule (e.g., molecular volume, surface area).

Electronic descriptors: Describing the electron distribution (e.g., dipole moment, partial charges).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).

For a series of chiral amines, including derivatives of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine, a QSPR study could be designed to predict their enantioseparation factor (α) on a specific chiral column. The workflow would involve:

Data Collection: Gathering experimental data for the enantioseparation of a set of chiral amines.

Descriptor Calculation: Computing a wide range of molecular descriptors for each amine.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the experimental property.

Model Validation: Testing the predictive power of the model on an external set of compounds not used in the model building.

For instance, a QSPR model might reveal that the enantioselectivity is strongly correlated with descriptors related to the size and shape of the substituent on the nitrogen atom and the electrostatic potential around the chiral center. Such a model could then be used to predict the separability of new, unsynthesized chiral amines, thereby guiding future research and development.

| Descriptor Class | Example Descriptors | Relevance to Chiral Recognition |

| Steric | Molecular Volume, Ovality, Sterimol Parameters | Describe the size and shape, crucial for fitting into a chiral binding site. |

| Electronic | Dipole Moment, Partial Atomic Charges, Electrostatic Potential | Govern non-covalent interactions like hydrogen bonding and electrostatic interactions. |

| Topological | Wiener Index, Balaban Index | Encode information about molecular branching and connectivity. |

| Quantum-Chemical | HOMO/LUMO Energies, Hardness, Softness | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Process Chemistry and Purity Control in the Synthesis of Chiral Indene Amine Intermediates

Investigation of Impurity Profiles and Formation Mechanisms

A thorough understanding of the impurity profile is the foundation of a robust control strategy. This involves identifying potential impurities, understanding their formation mechanisms, and assessing their potential impact.

Identification of Related Substances and Stereoisomeric Impurities

In the synthesis of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate (B1200264), several related substances and stereoisomeric impurities can arise from starting materials, intermediates, and side reactions.

Related Substances: These are impurities that are structurally similar to the desired compound. In the context of N-alkylation of (R)-1-aminoindan, potential impurities include:

Unreacted Starting Materials: Residual (R)-1-aminoindan and allyl bromide (or other allylating agents).

Over-alkylation Products: Formation of the tertiary amine, (R)-N,N-diallyl-2,3-dihydro-1H-inden-1-amine. This is a common side product in alkylation reactions.

Impurities from Starting Materials: Impurities present in the initial (R)-1-aminoindan or the allylating agent can carry through the synthesis. For instance, impurities from the synthesis of rasagiline (B1678815), a related N-propargyl-1-aminoindan, include N,N-di-(1-indanyl)-propargyl-amine. A similar di-indanyl impurity could potentially form in the synthesis of the target molecule.

Process-Related Impurities: These can include residual solvents, reagents, and by-products from specific synthetic steps. For example, in syntheses involving phase-transfer catalysts, the catalyst itself or its degradation products could be present.

Stereoisomeric Impurities: The primary stereoisomeric impurity of concern is the (S)-enantiomer, (S)-N-Allyl-2,3-dihydro-1H-inden-1-amine. The presence of this enantiomer can significantly impact the pharmacological activity of the final API. The formation of the (S)-enantiomer can occur due to:

Incomplete Enantiomeric Purity of the Starting Material: If the starting (R)-1-aminoindan is not enantiomerically pure, the (S)-enantiomer will be carried through the allylation step.

Racemization: Although less common under typical N-alkylation conditions, harsh reaction conditions (e.g., high temperatures or extreme pH) could potentially lead to racemization at the chiral center.

Table 1: Potential Impurities in the Synthesis of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate

| Impurity Name | Structure | Potential Source |

| (R)-1-Aminoindan | Unreacted starting material | |

| Allyl Bromide | Unreacted reagent | |

| (R)-N,N-Diallyl-2,3-dihydro-1H-inden-1-amine | Over-alkylation side reaction | |